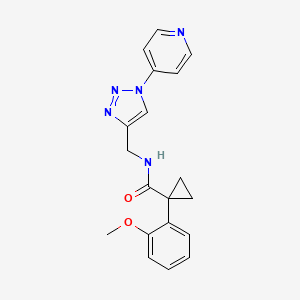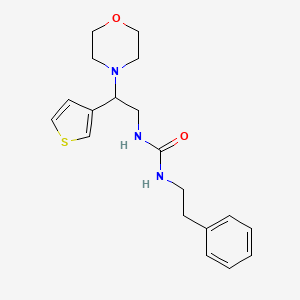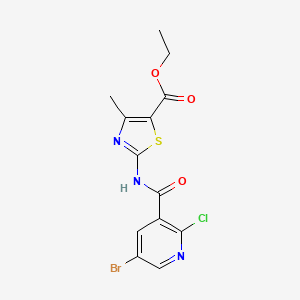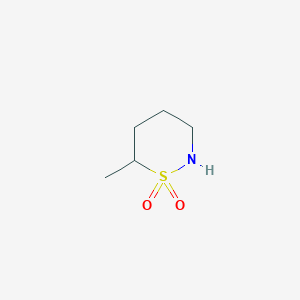![molecular formula C13H14N2O3 B2799391 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 168083-67-8](/img/structure/B2799391.png)
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is a compound that has been extensively studied for its potential applications in scientific research. Also known as PBOX-15, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one' involves the condensation of 2-aminobenzoic acid with pyrrolidine and subsequent cyclization to form the benzoxazolone ring. The resulting intermediate is then reacted with ethyl oxalyl chloride to introduce the ethyl ketone group, followed by hydrolysis to yield the final product.
Starting Materials
2-aminobenzoic acid, pyrrolidine, ethyl oxalyl chloride, sodium hydroxide, water, ethyl acetate
Reaction
2-aminobenzoic acid is reacted with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-(1-pyrrolidinyl)benzoic acid..
The intermediate 2-(1-pyrrolidinyl)benzoic acid is cyclized by heating with phosphorus oxychloride (POCl3) to form the benzoxazolone ring..
The resulting intermediate is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to introduce the ethyl ketone group..
The product is then hydrolyzed with sodium hydroxide to remove the ethyl ester group and yield the final product, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one..
The product is isolated by extraction with ethyl acetate and purified by recrystallization..
Mécanisme D'action
The mechanism of action of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells. Additionally, PBOX-15 has been found to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBOX-15 has been shown to have antioxidant effects, which may be beneficial in the treatment of various diseases. The compound has also been found to have neuroprotective effects, which may be related to its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its well-established synthesis method. This allows for the production of high-quality PBOX-15 that can be used in a range of experiments. Additionally, PBOX-15 has been extensively studied, and its potential applications in various research fields have been well-documented. However, one limitation of using PBOX-15 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Orientations Futures
There are numerous future directions for the use of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one in scientific research. One potential direction is the further exploration of its anti-cancer properties, particularly in the treatment of drug-resistant cancers. Additionally, PBOX-15 may have potential applications in the treatment of viral infections, such as HIV and hepatitis C. The compound may also be studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Finally, future research may focus on the optimization of the synthesis method for PBOX-15, which may lead to the development of more efficient and cost-effective methods for producing the compound.
Conclusion
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is a compound that has shown great promise in scientific research. Its potential applications in cancer research, neurodegenerative disorders, and inflammatory diseases make it a promising candidate for further study. While its mechanism of action is not fully understood, its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool in various research fields. With further research, PBOX-15 may prove to be a valuable asset in the fight against numerous diseases.
Applications De Recherche Scientifique
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one has been found to have a range of scientific research applications. One of the primary applications is in the field of cancer research. PBOX-15 has been shown to exhibit potent anti-cancer activity, making it a promising candidate for use in chemotherapy. Additionally, PBOX-15 has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(14-7-3-4-8-14)9-15-10-5-1-2-6-11(10)18-13(15)17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWZTEDZUGRICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2799309.png)
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)
![5-(3-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799312.png)
![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)


![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)
![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)